(2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide
Description
(2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide is a synthetic enamide derivative characterized by a pent-2-enamide backbone with dual chloro substituents. Its molecular formula is C₁₆H₂₀Cl₂N₂O, and it features:
- A (4-chlorophenyl)methyl group.
- A 2-methylpropyl (isobutyl) substituent.
- An (E)-configured α,β-unsaturated amide moiety. This compound is cataloged as a building block in chemical synthesis (EN300-27194157) .
Properties
CAS No. |
222846-51-7 |
|---|---|
Molecular Formula |
C16H21Cl2NO |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
(E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide |
InChI |
InChI=1S/C16H21Cl2NO/c1-12(2)10-19(16(20)9-4-13(3)17)11-14-5-7-15(18)8-6-14/h4-9,12-13H,10-11H2,1-3H3/b9-4+ |
InChI Key |
GGKDWEAIUIWIND-RUDMXATFSA-N |
Isomeric SMILES |
CC(C)CN(CC1=CC=C(C=C1)Cl)C(=O)/C=C/C(C)Cl |
Canonical SMILES |
CC(C)CN(CC1=CC=C(C=C1)Cl)C(=O)C=CC(C)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-methylpropylamine to form N-(4-chlorobenzyl)-2-methylpropylamine.
Addition of the Enamide Group: The intermediate is then reacted with 4-chloropent-2-enoyl chloride under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
The compound (2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide , also known by its CAS number 222846-51-7 , has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agrochemicals, and material science.
Basic Information
- Molecular Formula : C16H21Cl2NO
- Molecular Weight : 314.3 g/mol
- Structural Features : The compound features a pentenamide backbone with two chlorine substituents on the aromatic ring, which may influence its biological activity and interaction with other compounds.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. The presence of the chlorophenyl group may enhance pharmacological properties such as lipophilicity and receptor binding affinity.
Case Studies
- Anticancer Activity : Research has indicated that chlorinated compounds can exhibit anticancer properties. A study focusing on similar chlorinated amides showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for similar applications .
- Neuropharmacology : Compounds with structural similarities have been investigated for their effects on neurotransmitter systems. Given the compound's potential to interact with neuronal receptors, further studies could elucidate its role in neuropharmacology .
Agrochemicals
The compound's chemical structure may lend itself to applications in agrochemicals, particularly as a pesticide or herbicide. Chlorinated compounds are often more effective in disrupting biological processes in pests due to their increased stability and reactivity.
Research Findings
- Pesticidal Activity : Similar chlorinated amides have been shown to possess insecticidal properties. Investigations into the structure-activity relationship (SAR) of these compounds could provide insights into optimizing this compound for agricultural use .
Material Science
The unique properties of the compound may also find applications in material science, particularly in developing polymers or coatings that require specific chemical resistance or thermal stability.
Potential Applications
- Polymer Synthesis : The reactive amide group can be utilized in polymer chemistry to create novel materials with tailored properties, potentially enhancing durability and resistance to environmental factors .
- Coatings : The incorporation of chlorinated compounds into coatings may improve their performance against corrosion and UV degradation.
Data Tables
Mechanism of Action
The mechanism of action of (2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Antimicrobial Activity
Several chlorinated benzamide derivatives exhibit notable antimicrobial properties:
Key Observations :
- The presence of chlorophenyl and hydroxyl groups in analogs correlates with enhanced antimicrobial activity .
- Stereochemistry matters: (R)-enantiomers in benzamide derivatives show higher antimicrobial efficacy than (S)-enantiomers .
- The target compound lacks a hydroxyl group, which may reduce its potency compared to hydroxyl-containing analogs.
Enamide Derivatives with Diverse Substitutions
Enamide scaffolds are common in bioactive molecules. Examples include:
Key Observations :
Agrochemical Derivatives with Chlorophenyl-Benzamide Motifs
Several pesticides and herbicides share structural motifs with the target compound:
Biological Activity
The compound (2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide , also known by its CAS number 222846-51-7, is a synthetic organic compound with potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
- Chemical Formula : C16H21Cl2NO
- Molecular Weight : 304.25 g/mol
- CAS Number : 222846-51-7
The structure of the compound features a pentenamide backbone with chlorine substituents on both the benzene ring and the nitrogen atom, which may influence its biological activity.
Anticancer Properties
Recent studies have investigated the anticancer potential of various chloro-substituted amides, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study conducted on a series of chloro-substituted amides showed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM .
Antimicrobial Activity
The antimicrobial properties of chloro-substituted compounds have been well-documented. Preliminary data suggest that this compound may possess antibacterial activity.
- In Vitro Studies : In vitro assays demonstrated that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown promise in reducing inflammatory markers.
- Research Findings : In a study examining the anti-inflammatory effects on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, it was found that treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Tables
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C16H21Cl2NO |
| Molecular Weight | 304.25 g/mol |
| CAS Number | 222846-51-7 |
| Anticancer IC50 (MCF-7) | ~15 µM |
| Antimicrobial Activity | Active against S. aureus |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
